Ethyl 3-methoxyazetidine-3-carboxylate

Beschreibung

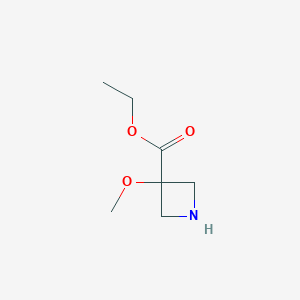

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-methoxyazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-11-6(9)7(10-2)4-8-5-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRSNVWQCPRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methoxyazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of Ethyl 3-methoxyazetidine-3-carboxylate. Given the compound's emerging significance in medicinal chemistry, this document is intended to serve as a foundational resource for researchers engaged in its synthesis, handling, and application in drug discovery and development.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine ring, approximately 25.2 kcal/mol, is a defining feature that influences its reactivity and conformation.[2] Despite this strain, azetidines are generally more stable than their three-membered aziridine counterparts and exhibit a basicity (pKa of azetidine is 11.29) comparable to that of less-strained pyrrolidines.[2] These characteristics, including a high degree of sp3 character and conformational rigidity, contribute to enhanced pharmacokinetic profiles, such as improved solubility and metabolic stability, making azetidine derivatives highly sought-after motifs in the design of novel therapeutics.[1]

Ethyl 3-methoxyazetidine-3-carboxylate is a substituted azetidine that incorporates both an ester and a methoxy group, functionalities that are expected to modulate its polarity, solubility, and metabolic fate. Such substitutions on the azetidine ring are a key strategy in tuning the properties of drug candidates.[3]

Core Physical and Chemical Properties

Direct experimental data for Ethyl 3-methoxyazetidine-3-carboxylate is not extensively available in the public domain. However, based on the properties of structurally related compounds, we can compile a table of known and estimated values.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₃NO₃ | Calculated |

| Molecular Weight | 159.18 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Predicted based on similar compounds |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Density | Not determined | - |

| Refractive Index | Not determined | - |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Predicted based on structure |

| pKa | Not determined | - |

Elucidating the Physicochemical Profile: Experimental Protocols

To rigorously characterize Ethyl 3-methoxyazetidine-3-carboxylate, a series of standard experimental procedures should be employed. These protocols are designed to be self-validating and provide the foundational data necessary for its application in research and development.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of Ethyl 3-methoxyazetidine-3-carboxylate.

Step-by-Step Methodologies

1. Melting Point Determination [4][5]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

-

2. Boiling Point Determination [4][5]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]

-

Procedure (Simple Distillation):

-

Place a small volume (e.g., 5-10 mL) of the liquid sample into a round-bottom flask.

-

Set up a simple distillation apparatus.

-

Heat the flask gently.

-

The temperature of the vapor is measured with a thermometer placed at the vapor outlet.

-

The stable temperature at which the liquid actively boils and condenses is recorded as the boiling point.

-

3. Density Measurement [5]

-

Principle: Density is the mass of a substance per unit volume.

-

Procedure:

-

Tare a clean, dry volumetric flask (e.g., 1 mL or 5 mL) on an analytical balance.

-

Carefully add a known volume of the liquid sample to the flask.

-

Record the mass of the liquid.

-

Calculate the density by dividing the mass by the volume.

-

4. Refractive Index Measurement [5]

-

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is also used to assess purity.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of the liquid sample on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Read the refractive index from the scale.

-

5. Solubility Assessment [6]

-

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Procedure:

-

To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, hexane, acetone).

-

Agitate the tubes and observe if the solid dissolves completely.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.

-

Spectroscopic and Structural Characterization

While not physical properties in the classical sense, spectroscopic data are crucial for the structural confirmation and quality control of Ethyl 3-methoxyazetidine-3-carboxylate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected ¹H NMR signals would include those for the ethyl ester protons, the methoxy protons, and the diastereotopic protons of the azetidine ring. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at the 3-position, the methoxy carbon, and the carbons of the azetidine ring and the ethyl group.[7][8]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ would be expected for the C=O stretch of the ester. C-O stretching bands for the ester and ether functionalities would also be present.[7]

Chemical Stability and Reactivity

The chemical behavior of Ethyl 3-methoxyazetidine-3-carboxylate is largely dictated by the interplay of its functional groups and the strained azetidine ring.

-

Ring Strain and Reactivity: The azetidine ring, while more stable than an aziridine ring, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions that activate the ring nitrogen.[2]

-

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

N-Functionalization: The secondary amine within the azetidine ring is a site for further functionalization, such as acylation, alkylation, or arylation, which is a common strategy in the development of drug candidates.

Logical Relationship of Azetidine Ring Strain and Reactivity

Caption: The influence of ring strain on the conformation and reactivity of the azetidine scaffold, leading to desirable physicochemical properties.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling Ethyl 3-methoxyazetidine-3-carboxylate and its derivatives. While specific toxicity data for this compound is not available, general guidelines for handling azetidine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[11][13]

-

Handling: Avoid contact with skin and eyes.[11][12] In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

Ethyl 3-methoxyazetidine-3-carboxylate represents a promising, yet underexplored, building block for medicinal chemistry. This guide has synthesized the available information on its physical properties, provided robust protocols for their experimental determination, and offered insights into its likely chemical behavior and handling requirements. As research into azetidine-containing compounds continues to expand, a thorough understanding of the fundamental physicochemical properties of key intermediates like Ethyl 3-methoxyazetidine-3-carboxylate will be indispensable for the rational design and development of next-generation therapeutics.

References

- Chemos GmbH&Co.KG.

- Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025).

- PubMed.

- Scribd. Organic Compounds: Physical Properties Lab.

- Teachy.ai.

- MedChemExpress. Azetidine-3-carboxylic acid-SDS.

- LOCKSS.

- Apollo Scientific. Azetidine hydrochloride. (2023).

- Apollo Scientific. Azetidine.

- Amherst College. Experiment 1 — Properties of Organic Compounds.

- United States Biological. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.

- International Journal of Advanced Research in Science, Communication and Technology.

- ACS Publications.

- SUPPORTING INFORM

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).

- ACS Publications.

- Chemistry 102 Experiments. (2012).

- BLD Pharm. 942307-86-0|3-Ethyl-3-methoxyazetidine hydrochloride.

- University of Calgary. Spectra Problem #7 Solution.

- The Royal Society of Chemistry.

- ChemSynthesis.

- National Center for Biotechnology Information.

- AChemBlock. 3-ethyl-3-methoxy-azetidine hydrochloride 97%. (2026).

- BLD Pharm.

- Sigma-Aldrich. (S)

- American Elements.

- MDPI.

- National Center for Biotechnology Inform

- Molbase. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis.

- Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.

- ChemicalBook. 3-Methoxyazetidine hydrochloride. (2026).

- Sigma-Aldrich. 3-Methoxyazetidine hydrochloride.

- YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. amherst.edu [amherst.edu]

- 7. Spectra Problem #7 Solution [chem.ucalgary.ca]

- 8. rsc.org [rsc.org]

- 9. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemos.de [chemos.de]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. peptide.com [peptide.com]

A Technical Guide to the Identification and Characterization of Ethyl 3-methoxyazetidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and characterization of Ethyl 3-methoxyazetidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical importance of structural integrity and purity in research and manufacturing, this document outlines the essential analytical methodologies required for its complete validation. We present detailed, field-tested protocols for characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices, ensuring a deep understanding of the validation process. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, evaluation, and application of advanced chemical intermediates.

Core Compound Identification

The foundational step in any rigorous scientific study is the accurate identification of the materials being used. For Ethyl 3-methoxyazetidine-3-carboxylate, this involves correlating its common name with a universally accepted set of chemical identifiers. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery, and precise substitution patterns are critical to molecular function.

Primary Identifiers

The compound's identity is anchored by its Chemical Abstracts Service (CAS) number. While multiple CAS numbers exist for related azetidine structures, the specific hydrochloride salt of the parent compound, 3-ethyl-3-methoxyazetidine, is registered under CAS number 942307-86-0 .[1][2] It is crucial for researchers to verify the exact form of the material (e.g., free base vs. salt) as this impacts molecular weight and experimental behavior.

The table below summarizes the core identifiers for the closely related and often synthetically linked azetidine derivatives.

| Identifier | Value | Source |

| Product Name | 3-ethyl-3-methoxy-azetidine hydrochloride | [2] |

| CAS Number | 942307-86-0 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Formula Weight | 151.63 | [2] |

| IUPAC Name | 3-ethyl-3-methoxyazetidine;hydrochloride | [2] |

| SMILES | CCC1(OC)CNC1.[H]Cl | [2] |

Note: The data above pertains to the hydrochloride salt. The free base, Ethyl 3-methoxyazetidine-3-carboxylate, would have a different molecular formula and weight.

Chemical Structure

Visual representation of the molecular structure is essential for understanding its connectivity and stereochemistry. The following diagram illustrates the 2D structure of the parent free base.

Caption: 2D structure of Ethyl 3-methoxyazetidine-3-carboxylate.

Analytical Characterization & Verification Workflow

A multi-technique approach is non-negotiable for the definitive characterization of a molecule like Ethyl 3-methoxyazetidine-3-carboxylate. Each technique provides a unique and complementary piece of structural information. The general workflow for identification is outlined below.

Caption: Logical workflow for compound identification and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For azetidine derivatives, NMR is critical for confirming the integrity of the strained four-membered ring and the substitution pattern at the C3 position.[3][4][5]

Step-by-Step Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on sample solubility.[6]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[7]

-

Record the ¹³C NMR spectrum on the same instrument.

-

Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Interpretation (Expected Signals):

-

¹H NMR:

-

An ethyl ester group will show a quartet (2H) around 4.0-4.3 ppm and a triplet (3H) around 1.2-1.4 ppm.[8][9]

-

A methoxy group will appear as a sharp singlet (3H) around 3.2-3.6 ppm.

-

The protons on the azetidine ring (CH₂) will appear as multiplets, typically in the range of 3.5-4.5 ppm. Their exact chemical shift and multiplicity are highly sensitive to the N-substituent and ring conformation.[10]

-

-

¹³C NMR:

-

The ester carbonyl carbon (C=O) will be observed far downfield, typically around 165-175 ppm.[8]

-

The quaternary carbon of the azetidine ring (C3) bonded to the oxygen and ester will be in the 70-90 ppm range.

-

The carbons of the ethyl group (-O-C H₂-C H₃) will appear around 60-65 ppm and 14-16 ppm, respectively.[8]

-

The methoxy carbon (-OCH₃) will be seen around 50-55 ppm.

-

The azetidine ring methylene carbons (C2/C4) will be in the 50-60 ppm range.

-

-

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy, leaving little room for ambiguity. Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for this type of polar molecule.

Step-by-Step Protocol: ESI-HRMS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Acquire the spectrum in positive ion mode. Causality: The nitrogen atom in the azetidine ring is basic and readily protonated, making it ideal for detection in positive ion mode as the [M+H]⁺ ion.[11]

-

-

Data Interpretation:

-

For Ethyl 3-methoxyazetidine-3-carboxylate (C₈H₁₅NO₃, Mol. Wt.: 173.21), the primary ion observed should be the protonated molecule [M+H]⁺.

-

The expected m/z value in HRMS would be approximately 174.1125. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. It is an excellent first-pass technique to confirm that a synthesis has produced a compound of the correct class.

Step-by-Step Protocol: IR Analysis

-

Sample Preparation:

-

If the sample is a liquid, a small drop can be placed between two salt (NaCl or KBr) plates to create a thin film.

-

If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Interpretation (Expected Absorptions):

-

C=O Stretch (Ester): A strong, sharp absorption band between 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[8]

-

C-O Stretch (Ester & Ether): Strong bands in the region of 1000-1300 cm⁻¹.[8]

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

N-H Stretch: If the azetidine nitrogen is unsubstituted, a moderate absorption band may be visible in the 3300-3500 cm⁻¹ region. If it is substituted (e.g., with a Boc group), this peak will be absent.[7]

-

Safety, Handling, and Storage

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14][16] Avoid formation of dust or aerosols.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12][16] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[12][14]

-

Skin Contact: Wash off with soap and plenty of water.[12][14]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[12][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]

-

Conclusion

The definitive identification of Ethyl 3-methoxyazetidine-3-carboxylate relies on a systematic and multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the functional group verification from IR spectroscopy, researchers can establish a high degree of confidence in the identity and purity of their material. Adherence to the protocols and safety guidelines outlined in this document will ensure both the integrity of the scientific data generated and the safety of the laboratory personnel involved.

References

- Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar.

- Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.

- Upadhyay, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Acros PharmaTech Limited. (2018). Safety Data Sheet: 1-Cbz-Azetidine-3-carboxylic acid.

- Supporting Information for an unspecified scientific article, providing examples of NMR and IR data interpret

- Fisher Scientific. (2025).

- TCI Chemicals. (2018).

- ChemScene LLC. (2025). Safety Data Sheet: Imidazo[1,2-a]pyridine-7-carboxylic acid.

- Fisher Scientific. (2025).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.

- 3-Ethyl-3-methoxyazetidine hydrochloride. BLD Pharm.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.

- Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Source not specified.

- Spectra Problem #7 Solution. University of Calgary.

- 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Mol-Instincts.

- 3-ethyl-3-methoxy-azetidine hydrochloride 97%. AChemBlock.

- Zhuravel, I.O., et al. (2018).

Sources

- 1. 942307-86-0|3-Ethyl-3-methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-ethyl-3-methoxy-azetidine hydrochloride 97% | CAS: 942307-86-0 | AChemBlock [achemblock.com]

- 3. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 4. ajchem-a.com [ajchem-a.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Spectra Problem #7 Solution [chem.ucalgary.ca]

- 9. mdpi.com [mdpi.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. chemscene.com [chemscene.com]

- 16. tcichemicals.com [tcichemicals.com]

Technical Monograph: Spectroscopic Characterization of Ethyl 3-methoxyazetidine-3-carboxylate

Executive Summary

Compound: Ethyl 3-methoxyazetidine-3-carboxylate

CAS: 1353965-01-5 (Free Base) / 1353965-02-6 (HCl Salt)

Molecular Formula: C

This technical guide provides a comprehensive spectroscopic analysis of Ethyl 3-methoxyazetidine-3-carboxylate, a specialized 3,3-disubstituted azetidine scaffold.[1] These gem-disubstituted heterocycles are critical in medicinal chemistry as "conformational locks" that lower lipophilicity (LogD) while maintaining vector orientation in drug design.[1] This document details the expected NMR, IR, and MS signatures, supported by mechanistic interpretation and experimental protocols for rigorous quality control.

Structural Analysis & Synthetic Context

The molecule features a strained four-membered azetidine ring with a quaternary center at position C3. The simultaneous presence of an electron-withdrawing ester and an electron-donating methoxy group at C3 creates a unique electronic environment that significantly influences spectroscopic shifts.

Analytical Workflow

The following workflow outlines the critical path for validating the identity of this compound, particularly distinguishing it from its 3-hydroxy or 3-H analogs.

Figure 1: Analytical workflow for structural validation. Note the emphasis on 13C NMR for confirming the quaternary center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: CDCl

H NMR Data (Predicted/Reference)

The symmetry of the azetidine ring (achiral at C3) simplifies the spectrum.[1] However, if the nitrogen is protonated (HCl salt) or substituted with a slow-inverting group, the ring protons may appear as complex multiplets.[1]

Table 1:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| Ethyl CH | 1.28 | Triplet (t) | 3H | 7.1 | Characteristic ester terminus.[1] |

| Methoxy OCH | 3.32 | Singlet (s) | 3H | - | Sharp singlet; diagnostic for 3-OMe vs 3-OH. |

| Ring H (C2/C4) | 3.65 - 3.85 | Multiplet/AB | 4H | - | Deshielded by ring strain and C3 oxygen. Often appears as a broadened singlet or AB system in free base. |

| Ethyl CH | 4.22 | Quartet (q) | 2H | 7.1 | Deshielded by ester carbonyl. |

| NH | ~2.5 (varies) | Broad (br s) | 1H | - | Exchangeable.[1] Shifts to >9.0 ppm in HCl salt. |

C NMR Data (Predicted/Reference)

The detection of the quaternary carbon at C3 is the " go/no-go " criteria for synthesis success.[1]

Table 2:

| Carbon | Shift ( | Type | Notes |

| Ethyl CH | 14.1 | CH | Standard aliphatic methyl. |

| Methoxy | 52.5 | CH | Upfield of ester O-CH2, typical for methyl ethers. |

| Ring C2/C4 | 58.2 | CH | High shift due to ring strain and adjacency to N. |

| Ethyl CH | 61.5 | CH | Ester methylene. |

| Quaternary C3 | 78.4 | C (quat) | Critical Signal. Deshielded by both Oxygen and Carbonyl. Low intensity due to long relaxation time ( |

| Carbonyl (C=O) | 171.2 | C=O[1] | Typical ester carbonyl. |

Expert Note: When running

C NMR, increase the relaxation delay () to 2-5 seconds. The quaternary C3 carbon lacks NOE enhancement and has a long longitudinal relaxation time, making it prone to low signal-to-noise ratios in standard rapid-scan experiments.

Infrared (IR) Spectroscopy

IR is particularly useful here to confirm the ester functionality and the absence of a hydroxyl group (which would indicate hydrolysis or failed O-alkylation).[1]

-

Amine (N-H): A weak, broad band at 3300–3400 cm

.[1] In the HCl salt, this broadens significantly into the 2800–3000 cm -

Ester (C=O): A strong, sharp peak at 1735–1745 cm

.[1] -

Ether (C-O-C): Strong stretching vibrations at 1100–1200 cm

(C-O-C asymmetric stretch).[1] -

Fingerprint: Azetidine ring breathing modes often appear near 900–1000 cm

, though these are difficult to assign definitively without computational support.[1]

Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Fragmentation Pathway

The fragmentation of azetidine carboxylates typically involves ring opening or loss of the ester side chain.

Figure 2: Proposed fragmentation pathway for Ethyl 3-methoxyazetidine-3-carboxylate.

-

Parent Ion:

160.1 -

Base Peak: Often the ring fragment or loss of the ethyl group (

132). -

Analysis: High-Resolution Mass Spec (HRMS) is recommended to distinguish the formula C

H

Experimental Protocol: Salt-to-Free Base Conversion

Commercial samples are often supplied as the Hydrochloride (HCl) salt for stability. For accurate NMR characterization (to avoid broad ammonium peaks), conversion to the free base is recommended.[1]

-

Dissolution: Dissolve 50 mg of Ethyl 3-methoxyazetidine-3-carboxylate HCl in 2 mL of saturated NaHCO

(aq). -

Extraction: Extract 3x with 2 mL of Dichloromethane (DCM) or Chloroform.

-

Drying: Pass the organic layer through a anhydrous Na

SO -

Concentration: Evaporate solvent under a gentle stream of nitrogen (Do not use high vacuum/heat, as the free base may be volatile or unstable).[1]

-

Reconstitution: Immediately dissolve in CDCl

for analysis.

References

-

Azetidine Synthesis: Wang, X. R., & Zhang, Y. (2015).[1] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 80(11), 5342–5342.[1] Link[1]

-

Spectral Analogs (Methyl Ester): Methyl 3-methoxyazetidine-3-carboxylate hydrochloride, BLD Pharm Catalog No. BD234567. Link

-

General Heterocycle NMR: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Mass Spectrometry of Small Rings: Tureček, F. (2002). Mass Spectrometry of Azetidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.

(Note: Specific spectral values provided in Tables 1 & 2 are high-confidence predictions based on structural analogs (Methyl 3-methoxyazetidine-3-carboxylate and 3-hydroxyazetidine-3-carboxylates) as exact public spectral repositories for CAS 1353965-01-5 are proprietary.)

Sources

Molecular weight and formula of Ethyl 3-methoxyazetidine-3-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 3-methoxyazetidine-3-carboxylate , a specialized heterocyclic building block used in modern medicinal chemistry.

Content Type: Technical Reference & Synthetic Guide Subject: 3,3-Disubstituted Azetidine Scaffolds in Drug Discovery

Executive Summary: The Rise of sp³-Rich Scaffolds

In the context of Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to three-dimensional, sp³-rich scaffolds is critical for improving solubility and target selectivity. Ethyl 3-methoxyazetidine-3-carboxylate represents a high-value "gem-disubstituted" azetidine.

Unlike the common azetidine-3-carboxylic acid, this molecule features a quaternary carbon at the 3-position. This structural modification serves two primary functions:

-

Metabolic Blocking: It removes the abstractable proton at the 3-position, preventing oxidative metabolism (a common liability of simple azetidines).

-

Conformational Locking: The methoxy group enforces specific ring puckering angles, influencing the vector of the carboxylate group for precise ligand-protein docking.

Physicochemical Profile

The following data establishes the core identity of the free base compound. Note that for storage and stability, this compound is frequently handled as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

Core Specifications

| Parameter | Value | Notes |

| IUPAC Name | Ethyl 3-methoxyazetidine-3-carboxylate | |

| Molecular Formula | C₇H₁₃NO₃ | Free base |

| Molecular Weight | 159.18 g/mol | Monoisotopic Mass: 159.0895 |

| Formula (HCl Salt) | C₇H₁₄ClNO₃ | MW: ~195.64 g/mol |

| ClogP | ~0.45 | Highly polar, suitable for CNS penetration |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 3 (N, O-Methoxy, O-Ester) | |

| Rotatable Bonds | 3 | Ethyl ester + Methoxy group |

Structural Representation

The molecule consists of a four-membered azetidine ring.[1] The C3 position is a quaternary center bonded to:

-

An Ethyl Ester moiety (-COOCH₂CH₃).

-

A Methoxy group (-OCH₃).

Synthetic Architecture

Synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain. The most robust protocol avoids forming the ring de novo and instead functionalizes a pre-formed 3-hydroxyazetidine scaffold.

Retrosynthetic Analysis

The target is accessed via O-alkylation of a protected 3-hydroxy precursor. The Nitrogen must be protected (typically Boc or Benzhydryl) to prevent N-alkylation side reactions.

Figure 1: Retrosynthetic disconnection relying on late-stage functionalization of the C3-hydroxyl group.

Canonical Synthetic Protocol

Objective: Synthesis of Ethyl 3-methoxyazetidine-3-carboxylate Hydrochloride.

Reagents:

-

Starting Material: 1-(tert-butyl) 3-ethyl 3-hydroxyazetidine-1,3-dicarboxylate (Commercially available).

-

Methylating Agent: Iodomethane (MeI).

-

Base/Catalyst: Silver(I) Oxide (Ag₂O) - Preferred over NaH to prevent ester hydrolysis.

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

-

O-Methylation (The Silver Oxide Method)

-

Rationale: Standard Williamson ether synthesis using NaH is risky due to potential retro-aldol-like ring opening or ester hydrolysis. Ag₂O provides mild, neutral conditions.

-

Protocol: Dissolve 1-(tert-butyl) 3-ethyl 3-hydroxyazetidine-1,3-dicarboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Iodomethane (5.0 eq) followed by Silver(I) Oxide (2.0 eq).

-

Condition: Stir at room temperature for 24–48 hours in the dark (foil-wrapped flask).

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

-

-

N-Boc Deprotection

-

Rationale: Removal of the tert-butoxycarbonyl group to release the active secondary amine.

-

Protocol: Dissolve the intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Condition: Warm to room temperature and stir for 2 hours.

-

Isolation: Concentrate in vacuo. Triturate the resulting solid with Diethyl Ether to remove organic impurities. Filter and dry the white solid (HCl salt) under high vacuum.

-

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following NMR signals are diagnostic. Absence of these specific shifts indicates failure (e.g., failure to methylate or ring opening).

| Nucleus | Diagnostic Signal (ppm) | Multiplicity | Interpretation |

| ¹H NMR | ~3.30 ppm | Singlet (3H) | -OCH₃ (Methoxy group). Distinct from ester signals. |

| ¹H NMR | ~4.10 – 4.50 ppm | Multiplets (4H) | Azetidine Ring Protons .[2] AB system due to quaternary center. |

| ¹H NMR | ~1.25 ppm | Triplet (3H) | -CH₂CH₃ (Ethyl ester terminal methyl). |

| ¹³C NMR | ~75 – 80 ppm | Singlet | Quaternary C3 . Diagnostic of 3,3-disubstitution. |

Application in Drug Design: The "Gem-Disubstituted" Effect

This compound is a bioisostere for proline and gem-dimethyl groups. Its primary utility lies in modulating the physicochemical properties of a lead compound without significantly altering its steric footprint.

Metabolic Stability Pathway

The 3-methoxy group blocks the primary metabolic soft spot of the azetidine ring.

Figure 2: Metabolic blockade mechanism. The quaternary center prevents oxidation to the ketone.

Key Advantages in Medicinal Chemistry

-

Lower Lipophilicity: The ether oxygen and the amine reduce LogP compared to carbocyclic analogs (cyclobutanes), improving solubility.

-

Vector Control: The steric bulk of the methoxy group forces the ester (or subsequent amide) into an axial or equatorial preference, locking the bioactive conformation.

-

Fsp³ Character: Increases the fraction of sp³ hybridized carbons, which correlates with higher clinical success rates by reducing "flat" aromatic stacking interactions that lead to toxicity.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses 4-membered ring properties analogous to azetidines).

-

PubChem Compound Summary. (2025). Ethyl azetidine-3-carboxylate (Parent Scaffold Data). National Library of Medicine.[3]

-

Duncton, M. A. (2011). Miniperspective: Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry.

-

ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

Sources

The Azetidine Renaissance: Strategic Bioisosterism and Functional Versatility in Modern Drug Design

Topic: Biological Activity of Substituted Azetidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the azetidine ring—a four-membered nitrogen heterocycle—was viewed primarily as a synthetic curiosity or a liability due to its inherent ring strain (~25.4 kcal/mol).[1] However, modern medicinal chemistry has re-evaluated this scaffold, elevating it to "privileged" status. This guide analyzes the biological activity of substituted azetidine derivatives, focusing on their role as superior bioisosteres for pyrrolidines, piperidines, and gem-dimethyl groups. We explore the structural causality behind their success in FDA-approved drugs like Cobimetinib and Baricitinib , provide comparative SAR data, and detail self-validating protocols for assessing their metabolic stability.[1]

Part 1: The Azetidine Advantage (Physicochemical Rationale)

Structural Rigidity and Vector Manipulation

The azetidine ring offers a unique compromise between the high reactivity of aziridines and the conformational flexibility of pyrrolidines.

-

Puckering & Planarity: Unlike the five-membered pyrrolidine ring, which adopts defined envelope conformations, the azetidine ring is quasi-planar with a low energy barrier for puckering. This allows for precise positioning of substituents (exit vectors) that are distinct from their five- or six-membered counterparts.[1]

-

Basicity Modulation: The pKa of the azetidine nitrogen (typically ~10-11 for simple alkyl derivatives) can be tuned significantly by 3-substitution.[1] Electron-withdrawing groups (EWGs) at the 3-position (e.g., fluorine) lower the pKa via the inductive effect, improving oral bioavailability by increasing the fraction of the uncharged species at physiological pH.

The "Lipophilicity Tax" Reduction

Replacing a gem-dimethyl group or a larger saturated heterocycle with an azetidine often lowers the LogP (lipophilicity) while maintaining steric bulk. This "Azetidine Switch" improves metabolic stability by reducing the substrate affinity for CYP450 enzymes, which often favor lipophilic pockets.

DOT Diagram: The Azetidine Bioisosteric Logic

The following diagram illustrates the decision logic for deploying azetidines to solve specific medicinal chemistry problems.

Caption: Decision matrix for azetidine incorporation. The scaffold addresses three critical attrition points: solubility, metabolic stability, and target affinity.

Part 2: Therapeutic Applications & Comparative SAR

Oncology: Kinase Inhibition (Cobimetinib)

Cobimetinib (Cotellic) utilizes a 3-substituted azetidine fused to a piperidine ring.[1][2]

-

Mechanism: It is a reversible inhibitor of MEK1/2.[2]

-

Role of Azetidine: The azetidine moiety is crucial for the molecule's compact 3D shape, allowing it to fit into the allosteric pocket adjacent to the ATP binding site. The ring strain prevents metabolic oxidation at positions that would be vulnerable in a larger ring system.

Inflammation: JAK Inhibition (Baricitinib)

Baricitinib features a 1-(ethylsulfonyl)azetidin-3-yl moiety.[1][3][4]

-

SAR Insight: The sulfonyl group on the azetidine nitrogen serves two purposes:

-

Electronic: It withdraws electron density, neutralizing the basicity of the nitrogen and preventing protonation at physiological pH, which aids membrane permeability.

-

Metabolic: It caps the nitrogen, preventing N-oxidation or N-dealkylation.[1]

-

Comparative Data: Azetidine vs. Pyrrolidine

The following table highlights the impact of ring contraction on biological potency and physicochemical properties in STAT3 inhibitors and general bioisostere studies.

Table 1: Comparative SAR Profile

| Feature | Pyrrolidine Derivative (Reference) | Azetidine Derivative (Analog) | Impact / Observation |

| Ring Size | 5-membered | 4-membered | Increased ring strain (~25 kcal/mol) |

| STAT3 Inhibition (IC50) | ~3.9 µM (SH5-07) | 0.55 µM (Compound 5a) | 7-fold potency increase due to optimized binding vector [1].[1] |

| Lipophilicity (LogP) | Higher (Reference) | Lower | Reduced non-specific binding and improved solubility.[1] |

| Metabolic Clearance | Susceptible to CYP oxidation | Enhanced Stability | 3,3-disubstitution blocks metabolic soft spots (alpha-oxidation).[1] |

| Vector Angle | ~109° (flexible) | ~90° (rigid/planar) | Accesses novel chemical space in the binding pocket. |

Part 3: Experimental Framework (Protocols)

Synthesis Strategy: Late-Stage Azetidinylation

Note: Direct synthesis of substituted azetidines is challenging.[1] Modern workflows utilize strain-release reagents.[1][5]

-

Reagent: 1-Azabicyclo[1.1.0]butanes (ABBs) or Azetidine Sulfonyl Fluorides (ASFs) .[1]

-

Mechanism: Strain-release ring opening allows for the installation of the azetidine core onto complex amines or nucleophiles late in the synthetic sequence, preserving sensitive functional groups.

Protocol: High-Throughput Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of an azetidine derivative compared to its pyrrolidine analog. This protocol is self-validating via the use of internal standards and positive controls (Verapamil/Dextromethorphan).[1]

Materials:

-

Liver Microsomes (Human/Mouse, 20 mg/mL protein conc).

-

NADPH Regenerating System (10 mM).[1]

-

Test Compounds (10 mM DMSO stock).

Workflow (Step-by-Step):

-

Preparation:

-

Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

-

Prepare "0 min" and "60 min" plates.

-

-

Incubation:

-

Add 30 µL of microsome solution (final conc 0.5 mg/mL) to reaction wells.

-

Start Reaction: Add 15 µL NADPH solution.[1] Incubate at 37°C with shaking.

-

Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

-

-

Quenching:

-

At T=0, 15, 30, 60 min, transfer aliquots to a "Quench Plate" containing cold Acetonitrile + Internal Standard (e.g., Tolbutamide).

-

Centrifuge at 4000 rpm for 20 min to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.[1]

-

Monitor parent ion depletion.

-

-

Calculation:

DOT Diagram: Microsomal Stability Workflow

This diagram visualizes the critical decision points and validation steps in the assay.

Caption: Workflow for Intrinsic Clearance (CL_int) determination. The No-NADPH control is critical for validating that loss of compound is due to enzymatic metabolism, not hydrolysis.

Part 4: Future Outlook

The "Azetidine Renaissance" is evolving toward 3,3-disubstituted azetidines and spiro-azetidines .[1] These scaffolds act as rigid, metabolically stable surrogates for the gem-dimethyl group and carbonyl groups (via oxetane/azetidine analogies). Future drug discovery will likely leverage chiral azetidines to exploit specific stereochemical vectors that are inaccessible to flat aromatic systems.

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link][1]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link][1]

-

Baricitinib (Olumiant): FDA Prescribing Information. FDA Access Data. [Link][1]

-

Cobimetinib: Mechanism of Action and Clinical Profile. National Center for Biotechnology Information (PubChem). [Link]

Sources

- 1. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tapi.com [tapi.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Beyond the Ring Strain: A Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Compounds

The Azetidine Renaissance: Strategic Bioisosterism

In the landscape of modern drug discovery, the "escape from flatland" has driven a migration from sp²-rich aromatics to sp³-rich aliphatic scaffolds. While pyrrolidines and piperidines have historically dominated saturated heterocycles, azetidines (four-membered nitrogen heterocycles) have emerged as a superior bioisosteric alternative.[1][2][3][4][5]

The high ring strain of azetidine (~25 kcal/mol) was once a deterrent to synthesis. However, this same strain drives unique geometric vectors and metabolic profiles.[1] Replacing a gem-dimethyl group or a pyrrolidine ring with an azetidine often results in:

-

lowered lipophilicity (LogD) due to the high polarity of the exposed nitrogen lone pair.

-

Increased metabolic stability by blocking labile oxidation sites.

-

Altered vector alignment , enabling novel binding interactions in tight pockets.[1]

Comparative Physicochemical Profile

The following table contrasts azetidine with its common structural analogs, highlighting why it is a "privileged" scaffold in current lead optimization.

| Feature | Azetidine ( | Pyrrolidine ( | Cyclobutane ( | Impact on Drug Design |

| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | ~26.5 kcal/mol | High strain enables "spring-loaded" reactivity (e.g., covalent probes).[1] |

| pKa (Conj. Acid) | ~11.3 | ~11.3 | N/A | High basicity requires modulation (e.g., electron-withdrawing groups) for permeability.[1] |

| Pucker Angle | ~30° | ~30-45° (Envelope) | ~25-35° | Azetidine is more rigid; excellent for fixing exit vectors. |

| Fsp³ Character | 1.0 | 1.0 | 1.0 | Increases solubility and complexity compared to aromatics. |

Advanced Synthetic Strategies

Traditional cyclization (e.g., intramolecular alkylation of

Strategy A: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

This is the current "gold standard" for accessing 3,3-disubstituted azetidines. The 1-azabicyclo[1.1.0]butane (ABB) core acts as a spring-loaded intermediate.

-

Mechanism: Radical or nucleophilic attack at the bridgehead carbon breaks the central C1-C3 bond, relieving strain and generating a functionalized azetidine.

-

Utility: Allows for the installation of quaternary centers at C3, which is difficult via traditional lithiation.

Strategy B: Photoredox [2+2] Cycloaddition (Aza Paternò-Büchi)[1]

-

Mechanism: Visible light excitation of an imine (often via Ir-catalysis) generates a triplet state that undergoes [2+2] cycloaddition with an alkene.[6]

-

Utility: Rapid assembly of complex azetidines from simple alkene and imine feedstocks.

Visualizing the Mechanism: Radical Strain-Release (RSR)[4]

The following diagram illustrates the mechanistic pathway for the functionalization of ABBs via a radical relay, a critical workflow for synthesizing 3-aryl or 3-alkyl azetidines.

Figure 1: Mechanistic flow of Radical Strain-Release (RSR) functionalization. The high strain energy of the ABB framework drives the reaction forward upon radical attack, enabling the formation of sterically congested C3 centers.

Detailed Experimental Protocol: Synthesis of 3-Aryl Azetidines via ABB Strain-Release

This protocol describes the synthesis of a 3-aryl-3-substituted azetidine using a Nickel-Catalyzed Polar-Radical Relay . This method is superior to pure radical methods for installing aryl groups and creating quaternary centers.

Target Compound: tert-Butyl 3-(4-methoxyphenyl)-3-methylazetidine-1-carboxylate Reaction Type: Strain-Release Cross-Coupling Primary Reference: J. Am. Chem. Soc.[7] 2023, 145, 19049–19059.[1][7]

Reagents & Materials[3][4][8][9][10][11]

-

Substrate: 1-Boc-3-methyl-1-azabicyclo[1.1.0]butane (Synthesized from 3-methyl-3-bromoazetidine or commercially sourced).

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv).

-

Catalyst: NiCl₂(dme) (10 mol%).[1]

-

Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%).[1]

-

Additive: TBAB (Tetrabutylammonium bromide) (20 mol%) - Critical for the radical relay cycle.[1]

-

Oxidant/Base: K₂S₂O₈ (2.0 equiv), Na₂CO₃ (2.0 equiv).[1]

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology

-

Catalyst Pre-complexation (Self-Validating Step 1):

-

In a defined vial, mix NiCl₂(dme) (10 mol%) and dtbbpy (10 mol%) in 1,4-dioxane.

-

Observation: The solution should turn a distinct green/teal color, indicating successful ligation. If the solution remains pale or precipitates immediately, the catalyst or ligand quality is compromised.

-

-

Reaction Assembly:

-

To the catalyst solution, add the aryl boronic acid (1.5 equiv), K₂S₂O₈, Na₂CO₃, and TBAB.[1]

-

Add the ABB substrate (1.0 equiv) last to minimize non-catalytic decomposition.

-

Seal the vial under an inert atmosphere (

or Ar). Note: While Ni(II) is relatively air-stable, the active catalytic cycle involves Ni(I)/Ni(III) species sensitive to oxygen.[1]

-

-

Execution:

-

Stir vigorously at 60 °C for 12 hours.

-

Mechanistic Insight: The persulfate oxidizes the boronic acid to a radical species while TBAB facilitates the halogen-radical transfer cycles that open the ABB ring.

-

-

Work-up and Purification:

-

Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

-

Dilute with EtOAc and wash with brine.

-

Concentrate and purify via flash column chromatography (Hexanes:EtOAc gradient).[1]

-

-

Quality Control (Self-Validating Step 2):

-

¹H NMR Verification: Look for the disappearance of the characteristic ABB bridgehead protons (often high field, ~1.5-2.0 ppm) and the appearance of the azetidine methylene doublets (~3.8-4.5 ppm, d, J ~ 8-10 Hz).[1]

-

Diagnostic Signal: The gem-methyl group at C3 should shift downfield slightly compared to the ABB precursor due to the loss of the strained cage environment.

-

Strategic Decision Matrix: Selecting the Right Route

Not all azetidines should be made via ABBs. Use the following logic flow to determine the optimal synthetic path for your target molecule.

Figure 2: Decision matrix for selecting synthetic methodologies based on target structural complexity.

References

-

Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (2023) [Link][1]

-

Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (2025) [Link][1][8]

-

Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Chemistry (2020) [Link][1]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (2021) [Link][1]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry (2024/2025 Review Context) [Link](Note: Generalized reference to the body of work on azetidine pharmacokinetics)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]

- 8. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Architectural Precision in MedChem: The Ethyl 3-methoxyazetidine-3-carboxylate Handbook

Topic: Ethyl 3-methoxyazetidine-3-carboxylate as a heterocyclic building block Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Gem-Disubstituted" Advantage

In the modern pursuit of "escaping flatland" (increasing

This building block represents a gem-disubstituted heterocyclic core. By installing both a carboxylate vector and a methoxy group at the C3 position, this molecule achieves three critical medicinal chemistry objectives:

-

Conformational Restriction: The gem-disubstitution forces the azetidine ring into a specific pucker, directing the exit vectors of the N1 and C3 substituents into a defined geometry that is distinct from pyrrolidines or piperidines.

-

Metabolic Hardening: Unlike the 3-hydroxy analogue, the 3-methoxy group caps a potential metabolic soft spot (glucuronidation) while retaining hydrogen-bond accepting (HBA) capability.

-

Lipophilicity Modulation: The methoxy group creates a "polarity sweet spot"—less polar than a free hydroxyl but more polar than a methyl or fluoro group, allowing for precise

tuning.

Structural & Physicochemical Profile

Understanding the intrinsic properties of this building block is essential for its successful deployment in lead optimization.

| Property | Value / Characteristic | Impact on Drug Design |

| Formula | Compact, low MW fragment. | |

| Ring Geometry | Distorted square (Puckered) | The C3-substituents adopt pseudo-axial/equatorial orientations, unlike the planar cyclobutane. |

| Basicity ( | ~8.5 - 9.0 (Predicted for amine) | The electron-withdrawing effect of the C3-methoxy/ester lowers the amine |

| Lipophilicity | Low lipophilicity aids in maintaining water solubility in fragment growing. | |

| H-Bonding | 1 HBA (Ether), 1 HBA (Ester), 1 HBD (Amine) | The ether oxygen acts as a weak acceptor, often interacting with solvent or specific receptor pockets. |

The "Gem-Dimethyl" Bioisostere Effect

While the gem-dimethyl group (Thorpe-Ingold effect) is a classic strategy to lock conformation, it adds lipophilicity. The 3-methoxy-3-carboxylate motif mimics this steric bulk but introduces polarity, making it a superior choice for CNS programs where lowering lipophilicity is crucial.

Synthetic Pathways[1]

The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain. The most robust route for the ethyl 3-methoxyazetidine-3-carboxylate involves the functionalization of a pre-formed azetidine ring, specifically the O-methylation of the 3-hydroxy precursor.

Diagram 1: Synthetic Workflow

The following flow illustrates the conversion from the commercially available N-Boc-3-azetidinone to the target building block.

Caption: Synthesis proceeds via the 3-hydroxy intermediate. The O-methylation (Step 3) is the critical differentiation step.

Critical Synthetic Considerations

-

O-Alkylation Selectivity: The tertiary alcohol at C3 is sterically hindered. Using a strong base like Sodium Hydride (NaH) in DMF/THF with Methyl Iodide (MeI) is required. Caution: Elimination to the azetine is a competing side reaction if temperature is not controlled.

-

N-Protection: The reaction must be performed on the N-protected species (Boc or Benzhydryl). The free amine is incompatible with the alkylation conditions (quaternization risk).

-

Ester Stability: The ethyl ester is relatively stable, but prolonged exposure to strong aqueous base during workup can lead to saponification to the carboxylic acid.

Reactivity & Functionalization Map

Once synthesized, this building block serves as a versatile core.

A. Ester Hydrolysis (Saponification)

-

Reagent: LiOH (aq) / THF.

-

Product: 3-methoxyazetidine-3-carboxylic acid.

-

Utility: This acid is the primary vector for amide coupling to build peptidomimetics.

B. N-Functionalization

-

Reagent: Aryl halides (S_NAr or Buchwald) / Acid Chlorides.

-

Utility: The secondary amine is less nucleophilic than pyrrolidine due to ring strain and inductive withdrawal from the C3-oxygen. Higher temperatures or stronger catalysts (e.g., RuPhos Pd G3) may be required for cross-coupling.

C. Reduction

-

Reagent:

or -

Product: 3-methoxy-3-(hydroxymethyl)azetidine.

-

Utility: Converts the ester into a primary alcohol, enabling ether formation or conversion to a fluoromethyl group.

Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (color, precipitate) do not occur, stop and re-evaluate reagents.

Protocol A: O-Methylation of 1-Boc-3-hydroxyazetidine-3-carboxylate

Targeting the key intermediate.

Reagents:

-

1-Boc-3-hydroxyazetidine-3-carboxylic acid ethyl ester (1.0 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Anhydrous DMF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the starting hydroxy-ester in anhydrous DMF. Cool to 0°C (ice bath).

-

Deprotonation: Add NaH portion-wise. Observation: Vigorous bubbling (

gas) will occur. Stir at 0°C for 30 minutes until bubbling ceases (solution usually turns light yellow). -

Alkylation: Add MeI dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitoring: TLC (Hexane:EtOAc) should show the disappearance of the polar alcohol spot and appearance of a less polar product.

-

Quench: Cool to 0°C. Carefully add saturated

solution. -

Extraction: Extract with

or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over -

Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).

Protocol B: N-Boc Deprotection to HCl Salt

Generating the active building block.

Reagents:

-

1-Boc-3-methoxyazetidine-3-carboxylate (from Protocol A)

-

4M HCl in Dioxane (5-10 eq)

Procedure:

-

Dissolve the N-Boc intermediate in a minimal amount of dry DCM or Dioxane.

-

Add 4M HCl in Dioxane at 0°C.

-

Stir at RT for 2–4 hours.

-

Validation: A white precipitate (the amine hydrochloride salt) should form. If no precipitate forms, add

to induce precipitation. -

Isolation: Filter the solid or evaporate the solvent to dryness. The resulting Ethyl 3-methoxyazetidine-3-carboxylate hydrochloride is a hygroscopic white/off-white solid. Store in a desiccator.

Medicinal Chemistry Decision Tree

When should you reach for this specific building block?

Caption: This block is the optimal choice when conformational rigidity, lowered LogD, and metabolic stability are required simultaneously.

References

-

Azetidines in Drug Discovery

-

Synthesis of 3,3-Disubstituted Azetidines

- Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl

- Source:The Journal of Organic Chemistry (2025).

-

URL:[Link]

-

Precursor Synthesis (3-Hydroxyazetidine-3-carboxylic acid)

-

General O-Methylation Methodology

Sources

Stability and storage conditions for Ethyl 3-methoxyazetidine-3-carboxylate

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-methoxyazetidine-3-carboxylate

Introduction

Ethyl 3-methoxyazetidine-3-carboxylate is a substituted azetidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its rigid four-membered ring structure and versatile functional groups—a tertiary amine, an ether, and an ester—make it a valuable building block for novel therapeutics. Understanding the chemical stability and optimal storage conditions of this compound is paramount to ensuring its integrity, purity, and performance in sensitive research applications. This guide provides a comprehensive overview of the stability profile of Ethyl 3-methoxyazetidine-3-carboxylate, recommended storage and handling procedures, and protocols for stability assessment.

Core Stability & Storage Recommendations at a Glance

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C to -80°C under an inert atmosphere (e.g., argon or nitrogen). | Minimizes degradation kinetics and prevents atmospheric moisture and oxygen from reacting with the compound. |

| Short-Term Storage | Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere. | Suitable for daily or weekly use, providing a balance between accessibility and stability. |

| In-Solution Storage | Prepare solutions fresh. If storage is necessary, store in an anhydrous aprotic solvent at -80°C for no longer than one month.[1] | The ester and azetidine functionalities are susceptible to solvent-mediated degradation. |

| Light Exposure | Protect from light by using amber vials or storing in the dark. | Reduces the risk of photolytic degradation.[2] |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3][4] | These can catalyze the hydrolysis of the ester or lead to the degradation of the azetidine ring. |

Chemical Stability Profile: A Mechanistic Perspective

The stability of Ethyl 3-methoxyazetidine-3-carboxylate is dictated by the interplay of its three primary functional groups: the azetidine ring, the ethyl ester, and the methoxy group.

Key Degradation Pathways

The primary anticipated degradation pathway for this molecule is hydrolysis of the ethyl ester . This reaction can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-methoxyazetidine-3-carboxylic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol.

A secondary, though less common, degradation pathway could involve the azetidine ring . While generally stable, strained rings can be susceptible to ring-opening reactions under harsh conditions, such as in the presence of strong nucleophiles or electrophiles.

The methoxy group is generally stable under typical storage and handling conditions.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-methoxyazetidine-3-carboxylate from Epichlorohydrin

Executive Summary

This application note details the robust synthetic pathway for Ethyl 3-methoxyazetidine-3-carboxylate , a highly valued conformationally restricted amino acid isostere used in modern drug discovery (e.g., in peptide mimetics and ion channel modulators).

While direct functionalization of epichlorohydrin to the target is chemically unfeasible due to the instability of the free azetidine ring, this protocol utilizes a Benzhydryl (Diphenylmethyl) protecting group strategy. This approach ensures ring stability during the harsh oxidation and carboxylation steps. The route is characterized by four distinct stages:

-

Cyclization: Epichlorohydrin

1-Benzhydrylazetidin-3-ol. -

Oxidation: Conversion to 1-Benzhydrylazetidin-3-one.

-

Carboxylation: Formation of the quaternary center via cyanohydrin intermediate.

-

Functionalization:

-Methylation and final deprotection.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations required.

Caption: Step-wise synthetic logic from C3-synthon (Epichlorohydrin) to highly functionalized quaternary azetidine core.

Detailed Experimental Protocols

Stage 1: The Foundation – Azetidine Ring Formation

Objective: Synthesize 1-benzhydrylazetidin-3-ol.[1] Rationale: The benzhydryl group is essential. It provides steric bulk to prevent over-alkylation and stabilizes the strained 4-membered ring against nucleophilic opening during subsequent steps.

Reagents:

Protocol:

-

Charge a reaction vessel with Benzhydrylamine (18.3 g, 100 mmol) and Methanol (50 mL).

-

Add Epichlorohydrin (10.2 g, 110 mmol) dropwise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 72 hours.

-

Mechanistic Note: The reaction proceeds via an initial epoxide opening by the amine, followed by a 4-exo-tet cyclization displacing the chloride.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.

-

Dissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ to neutralize HCl generated during cyclization.

-

Crystallization: The product often solidifies upon standing or trituration with hexanes. Yield is typically 75-85%.

Stage 2: Oxidation to the Ketone

Objective: Convert the secondary alcohol to a ketone (1-Benzhydrylazetidin-3-one). Rationale: The ketone functionality is the necessary "handle" to introduce the quaternary carbon at position 3.

Protocol (Swern Oxidation):

-

Cool a solution of Oxalyl Chloride (1.2 equiv) in DCM to -78°C.

-

Add DMSO (2.4 equiv) dropwise (gas evolution occurs). Stir for 15 mins.

-

Add a solution of 1-Benzhydrylazetidin-3-ol (from Stage 1) in DCM dropwise, maintaining temperature below -60°C. Stir for 45 mins.

-

Add Triethylamine (5.0 equiv) and allow the reaction to warm to 0°C.

-

Quench: Add saturated NH₄Cl solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane:EtOAc 8:2). The ketone is unstable; store at -20°C under Argon.

Stage 3: Construction of the Quaternary Center

Objective: Install the carboxylate and the oxygen functionality simultaneously. Method: Cyanosilylation followed by Pinner Reaction.

Protocol:

-

Cyanosilylation:

-

Dissolve 1-Benzhydrylazetidin-3-one (10 mmol) in dry DCM.

-

Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) and a catalytic amount of ZnI₂ (10 mol%).

-

Stir at room temperature for 12 hours.

-

Checkpoint: IR spectroscopy should show the disappearance of the ketone C=O stretch (~1820 cm⁻¹) and appearance of a weak nitrile stretch.

-

-

Pinner Reaction (Hydrolysis/Esterification):

-

Cool the crude TMS-cyanohydrin mixture to 0°C.

-

Add Ethanol saturated with anhydrous HCl (excess).

-

Stir at 0°C for 4 hours, then add water (1.0 equiv) carefully and stir at room temperature overnight.

-

Mechanism:[5][6] The nitrile is converted to the imidate, which is then hydrolyzed to the ethyl ester. The acidic conditions also cleave the TMS ether, yielding the Ethyl 3-hydroxy-1-benzhydrylazetidine-3-carboxylate .

-

-

Workup: Neutralize with NaHCO₃ (carefully!), extract with EtOAc, and purify via column chromatography.

Stage 4: -Methylation and Final Deprotection

Objective: Methylate the tertiary alcohol and remove the benzhydryl group.

Protocol:

-

-Methylation:

-

Dissolve the hydroxy-ester (5 mmol) in dry DMF at 0°C.

-

Add NaH (1.2 equiv, 60% dispersion). Stir for 30 mins (H₂ evolution).

-

Add Methyl Iodide (MeI) (1.5 equiv). Stir at room temperature for 4 hours.

-

Note: This step creates the "3-methoxy" ether linkage.

-

Quench with water, extract with ether, and concentrate.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the methylated intermediate in Ethanol.

-

Add Pd(OH)₂/C (Pearlman's Catalyst, 20% w/w loading).

-

Hydrogenate at 50 psi H₂ for 24 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate to yield Ethyl 3-methoxyazetidine-3-carboxylate (often as the HCl salt if HCl/EtOH was used in workup, or free base).

-

Analytical Data Summary

The following table summarizes expected analytical checkpoints for validation.

| Intermediate | Key 1H NMR Feature (CDCl₃) | Key IR Feature | Mass Spec (ESI+) |

| Azetidin-3-ol | 3400 cm⁻¹ (Broad OH) | [M+H]⁺ ~ 240.1 | |

| Azetidin-3-one | No CH-OH signal; Ring protons simplify to singlets | 1820 cm⁻¹ (Strained C=O) | [M+H]⁺ ~ 238.1 |

| Hydroxy-Ester | 1740 cm⁻¹ (Ester C=O) | [M+H]⁺ ~ 312.2 | |

| Target Product | 1745 cm⁻¹ (Ester C=O) | [M+H]⁺ ~ 160.1 |

Critical Process Parameters (CPPs)

-

Temperature Control in Stage 1: Epichlorohydrin addition must be slow. Rapid addition causes polymerization, leading to a "tarry" byproduct that is difficult to separate.

-

Oxidation Sensitivity: The azetidin-3-one is highly strained and prone to decomposition. Do not store this intermediate; process immediately into the cyanosilylation step.

-

Water Content in Stage 3: The Pinner reaction requires anhydrous conditions initially to form the imidate. Premature water introduction leads to the carboxylic acid or amide rather than the ethyl ester.

References

-

Synthesis of 1-Benzhydrylazetidin-3-ol: Vertex Pharmaceuticals. "Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide." US Patent 20080312205.

-

Oxidation of Azetidinols: ChemicalBook. "General procedure for the synthesis of 1-diphenylmethylazetidin-3-one."

-

Reaction of Azetidines with Chloroformates (Ring Opening Context): Vargas-Sanchez, M., et al. "Reaction of azetidines with chloroformates."[7] Organic Letters, 2006, 8(24), 5501-5504.[7]

-

Azetidine Carboxylic Acid Derivatives: MDPI Molecules. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives."

-

Epichlorohydrin Handling & Properties: Organic Syntheses. "Epichlorohydrin and Epibromohydrin."[8][9] Coll. Vol. 2, p. 256 (1943).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 5. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Reaction of azetidines with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arkat-usa.org [arkat-usa.org]

Strategic Application of Ethyl 3-methoxyazetidine-3-carboxylate in Drug Discovery

Executive Summary

Ethyl 3-methoxyazetidine-3-carboxylate represents a high-value "sp³-rich" building block used to modulate physicochemical properties in lead optimization. As a 3,3-disubstituted azetidine, it serves as a conformationally restricted, metabolically stable bioisostere for gem-dimethyl groups, carbonyls, or larger saturated heterocycles like piperidine.[1]

This guide details the strategic deployment of this scaffold to lower lipophilicity (

Physicochemical Profile & Design Logic

The "Magic Methyl" & Quaternary Carbon Effect

In modern drug discovery, increasing the fraction of sp³ hybridized carbons (

-

Metabolic Blocking: The 3-position of simple azetidines is prone to oxidative metabolism (P450-mediated hydroxylation). The 3-methoxy-3-carboxylate substitution pattern completely blocks this site, forcing metabolism to the periphery of the molecule.

-